4-bromo-2-(3-chloro-4-cyanophenoxy)benzamide
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Overview
Description
4-bromo-2-(3-chloro-4-cyanophenoxy)benzamide is a complex organic compound that belongs to the class of aromatic amides. This compound is characterized by the presence of bromine, chlorine, and cyanide functional groups attached to a benzene ring, making it a polysubstituted benzene derivative. The unique arrangement of these substituents imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-(3-chloro-4-cyanophenoxy)benzamide typically involves multiple steps, starting from simpler aromatic compounds. One common synthetic route includes the following steps:
Nitration and Halogenation: The initial step involves the nitration of a benzene derivative to introduce a nitro group, followed by halogenation to introduce bromine and chlorine atoms.
Amidation: The final step involves the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-(3-chloro-4-cyanophenoxy)benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-withdrawing groups like bromine and chlorine.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions
Bromination: Br2/FeBr3
Chlorination: Cl2/FeCl3
Cyanation: CuCN
Amidation: DCC/base
Coupling: Boronic acids/Pd catalyst
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-bromo-2-(3-chloro-4-cyanophenoxy)benzamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-bromo-2-(3-chloro-4-cyanophenoxy)benzamide involves its interaction with specific molecular targets and pathways. The presence of halogen and cyanide groups can influence its binding affinity and reactivity with biological molecules. The compound may act as an inhibitor or modulator of specific enzymes or receptors, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-bromo-2-chlorophenol: A simpler halogenated phenol with similar halogen substituents.
4-bromo-3-chlorophenol: Another halogenated phenol with a different substitution pattern.
4-bromo-2-chlorobenzamide: A related amide compound with similar halogen substituents.
Uniqueness
4-bromo-2-(3-chloro-4-cyanophenoxy)benzamide is unique due to the presence of the cyanide group, which imparts distinct chemical properties and reactivity compared to other halogenated benzamides. This makes it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
2763776-05-0 |
---|---|
Molecular Formula |
C14H8BrClN2O2 |
Molecular Weight |
351.6 |
Purity |
95 |
Origin of Product |
United States |
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